molecular formula C20H17NO2S B11496502 1-(1,2-dihydroacenaphthylen-5-ylsulfonyl)-2,3-dihydro-1H-indole

1-(1,2-dihydroacenaphthylen-5-ylsulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B11496502
M. Wt: 335.4 g/mol
InChI Key: LEAJOHFXDPKYDA-UHFFFAOYSA-N
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Description

1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a dihydroacenaphthylene moiety, which is further connected to a dihydroindole ring. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, starting with the preparation of 1,2-dihydroacenaphthylene-5-sulfonyl chloride. This intermediate is synthesized by reacting acenaphthene with chlorosulfonic acid under controlled conditions. The resulting sulfonyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structural features allow it to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydroacenaphthylene-5-sulfonyl chloride
  • 2,3-Dihydro-1H-indole
  • Acenaphthene derivatives

Uniqueness

1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactivity and versatility in various scientific and industrial contexts.

Properties

Molecular Formula

C20H17NO2S

Molecular Weight

335.4 g/mol

IUPAC Name

1-(1,2-dihydroacenaphthylen-5-ylsulfonyl)-2,3-dihydroindole

InChI

InChI=1S/C20H17NO2S/c22-24(23,21-13-12-14-4-1-2-7-18(14)21)19-11-10-16-9-8-15-5-3-6-17(19)20(15)16/h1-7,10-11H,8-9,12-13H2

InChI Key

LEAJOHFXDPKYDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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